molecular formula C24H26N4O2S B2967910 1-(6-(4-methoxyphenyl)pyrimidin-4-yl)-N-(2-(methylthio)phenyl)piperidine-4-carboxamide CAS No. 1396887-44-7

1-(6-(4-methoxyphenyl)pyrimidin-4-yl)-N-(2-(methylthio)phenyl)piperidine-4-carboxamide

Cat. No.: B2967910
CAS No.: 1396887-44-7
M. Wt: 434.56
InChI Key: PQJPKMWYFJPJJE-UHFFFAOYSA-N
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Description

1-(6-(4-Methoxyphenyl)pyrimidin-4-yl)-N-(2-(methylthio)phenyl)piperidine-4-carboxamide is a heterocyclic compound featuring a pyrimidine core substituted at position 6 with a 4-methoxyphenyl group. The piperidine-4-carboxamide moiety is linked to a 2-(methylthio)phenyl group via the amide nitrogen.

Properties

IUPAC Name

1-[6-(4-methoxyphenyl)pyrimidin-4-yl]-N-(2-methylsulfanylphenyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O2S/c1-30-19-9-7-17(8-10-19)21-15-23(26-16-25-21)28-13-11-18(12-14-28)24(29)27-20-5-3-4-6-22(20)31-2/h3-10,15-16,18H,11-14H2,1-2H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQJPKMWYFJPJJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=NC=N2)N3CCC(CC3)C(=O)NC4=CC=CC=C4SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(6-(4-methoxyphenyl)pyrimidin-4-yl)-N-(2-(methylthio)phenyl)piperidine-4-carboxamide represents a novel class of pyrimidine derivatives with potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C19H22N4O2SC_{19}H_{22}N_{4}O_{2}S, with a molecular weight of 366.47 g/mol. The structure comprises a piperidine ring, a pyrimidine moiety, and additional functional groups that contribute to its pharmacological properties.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Inhibition of Enzymatic Activity : It has been shown to inhibit specific kinases and enzymes involved in cellular signaling pathways, potentially affecting cell proliferation and survival.
  • Anti-inflammatory Properties : Similar compounds in the pyrimidine class have demonstrated significant anti-inflammatory activity by inhibiting cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process .
  • Antitumor Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines, indicating potential as an anticancer agent .

In Vitro Studies

  • Cell Proliferation Assays : The compound was tested against several cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer). The results indicated a dose-dependent inhibition of cell growth, with IC50 values ranging from 10 to 30 µM.
  • Enzyme Inhibition : Specific assays showed that the compound inhibited COX-2 activity with an IC50 value comparable to standard anti-inflammatory drugs like celecoxib .

In Vivo Studies

Animal models have been utilized to assess the therapeutic potential of the compound:

  • Tumor Growth Inhibition : In xenograft models, administration of the compound significantly reduced tumor size compared to control groups.
  • Toxicity Assessment : Toxicological evaluations indicated a favorable safety profile, with no significant adverse effects observed at therapeutic doses.

Case Study 1: Anticancer Efficacy

A study conducted on mice bearing xenografted tumors demonstrated that treatment with the compound led to a marked reduction in tumor volume and improved survival rates. Histological analysis revealed decreased proliferation markers in treated tumors compared to controls.

Case Study 2: Anti-inflammatory Effects

In a carrageenan-induced paw edema model, the compound exhibited significant anti-inflammatory effects similar to indomethacin. The effective dose (ED50) was calculated at 8.23 µM, demonstrating its potential as an anti-inflammatory agent .

Data Tables

Biological ActivityCell LineIC50 (µM)Reference
Cell ProliferationMDA-MB-23110
Cell ProliferationHepG230
COX-2 InhibitionN/A0.04
Anti-inflammatoryN/A8.23

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Pyrimidine Substitution Variations

a) 1-[6-(4-Ethylphenoxy)-4-pyrimidinyl]-N-(4-fluorobenzyl)-4-piperidinecarboxamide ()
  • Pyrimidine Substituent: 4-Ethylphenoxy group at position 4.
  • Amide Substituent : 4-Fluorobenzyl.
  • Key Differences: The phenoxy linker (vs. direct phenyl in the target) reduces steric bulk but introduces an oxygen atom, altering electronic properties. The 4-fluorobenzyl group may enhance blood-brain barrier penetration compared to the target’s 2-(methylthio)phenyl .
  • Molecular Weight : 423.45 g/mol.
b) N-(2,4-Dimethylphenyl)-1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide ()
  • Pyrimidine Substituent : 6-Trifluoromethyl.
  • Amide Substituent : 2,4-Dimethylphenyl.
  • Key Differences: The trifluoromethyl group is strongly electron-withdrawing, improving metabolic stability but reducing solubility.
  • Molecular Weight : 378.40 g/mol.
c) 1-(2-Amino-6-chloropyrimidin-4-yl)-N-methylpiperidine-4-carboxamide ()
  • Pyrimidine Substituent: 2-Amino and 6-chloro groups.
  • Amide Substituent : N-methyl.
  • Key Differences: The amino group enables hydrogen bonding, while the chloro substituent increases electrophilicity. The simpler N-methyl amide reduces steric complexity compared to the target .
  • Molecular Weight : 269.73 g/mol.

Amide Group Modifications

a) 1-[6-(2,3-Dimethylphenoxy)pyrimidin-4-yl]-N-(4-phenylbutan-2-yl)piperidine-4-carboxamide ()
  • Amide Substituent : 4-Phenylbutan-2-yl.
  • Key Differences: The bulky alkyl chain may reduce solubility but prolong half-life via increased protein binding. The dimethylphenoxy group on pyrimidine enhances hydrophobicity .
  • Molecular Weight : 458.6 g/mol.
b) 1-[6-(1H-Imidazol-1-yl)pyrimidin-4-yl]-N-[2-(propan-2-yl)phenyl]piperidine-4-carboxamide ()
  • Amide Substituent : 2-Isopropylphenyl.
  • Molecular Weight : 390.48 g/mol.

Structural and Pharmacological Implications

Parameter Target Compound
Pyrimidine Substituent 4-Methoxyphenyl 4-Ethylphenoxy Trifluoromethyl 2-Amino-6-chloro
Amide Substituent 2-(Methylthio)phenyl 4-Fluorobenzyl 2,4-Dimethylphenyl N-methyl
Molecular Weight ~452.5 (estimated) 423.45 378.40 269.73
Key Properties Moderate lipophilicity Enhanced CNS penetration High metabolic stability Hydrogen bonding capacity
  • Electronic Effects : Methoxy (target) and methylthio groups are electron-donating, contrasting with trifluoromethyl (electron-withdrawing) in and chloro (electron-withdrawing) in .
  • Solubility: Target’s methylthio group may offer better solubility than ’s trifluoromethyl but poorer than ’s amino group .

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